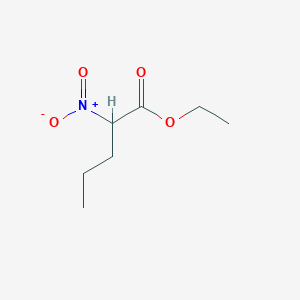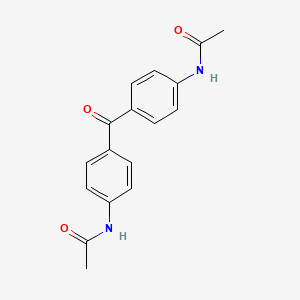
Tris(3-chlorophenyl)(hexadecyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-chlorophenyl)(hexadecyl)silane: is an organosilicon compound with the molecular formula C48H100Si. This compound is characterized by the presence of three 3-chlorophenyl groups and one hexadecyl group attached to a silicon atom. It is a member of the broader class of silanes, which are compounds containing silicon atoms bonded to hydrogen or organic groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 3-chlorophenyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: Tris(3-chlorophenyl)(hexadecyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, leading to the formation of different silane derivatives.
Hydrosilylation Reactions: The compound can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with the use of a base or acid catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions can produce organosilicon compounds with new carbon-silicon bonds.
科学的研究の応用
Chemistry: Tris(3-chlorophenyl)(hexadecyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices. Its ability to form stable bonds with organic molecules makes it a valuable tool in these fields.
Industry: In industrial applications, this compound is used as a coupling agent and surface modifier. It is employed in the production of coatings, adhesives, and sealants to improve their adhesion and durability.
作用機序
The mechanism of action of Tris(3-chlorophenyl)(hexadecyl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the surface properties of materials and enhance their performance in different applications.
類似化合物との比較
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3, commonly used as a precursor for silicone materials.
Tris(phenethyl)silane: A silane compound with three phenethyl groups attached to a silicon atom, used in the synthesis of other organosilicon compounds.
Tris(2-biphenyl)silane: A silane compound with three 2-biphenyl groups, known for its use in the development of advanced materials.
Uniqueness: Tris(3-chlorophenyl)(hexadecyl)silane is unique due to the presence of both 3-chlorophenyl and hexadecyl groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable bonds with different substrates further enhances its versatility and utility.
特性
分子式 |
C34H45Cl3Si |
|---|---|
分子量 |
588.2 g/mol |
IUPAC名 |
tris(3-chlorophenyl)-hexadecylsilane |
InChI |
InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-38(32-22-16-19-29(35)26-32,33-23-17-20-30(36)27-33)34-24-18-21-31(37)28-34/h16-24,26-28H,2-15,25H2,1H3 |
InChIキー |
KSLIQUNSEWRHFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)




![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)







![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
